molecular formula C24H19BrN2O3S B6001853 N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide

Numéro de catalogue: B6001853
Poids moléculaire: 495.4 g/mol
Clé InChI: MDLVFTBHGDXGNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation, immunity, and cancer.

Mécanisme D'action

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cancer. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. This compound 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer, this compound 11-7082 inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, this compound 11-7082 reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorders, this compound 11-7082 suppresses the activity of immune cells that attack healthy tissues.

Avantages Et Limitations Des Expériences En Laboratoire

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for NF-κB, making it an ideal tool for studying the NF-κB signaling pathway. However, this compound 11-7082 also has some limitations. It has a short half-life and can be rapidly metabolized in vivo, which may limit its therapeutic efficacy. Additionally, this compound 11-7082 may have off-target effects that could complicate data interpretation.

Orientations Futures

There are several future directions for research on N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the use of this compound 11-7082 in combination with other drugs for the treatment of cancer and other diseases. Additionally, the role of NF-κB in aging and age-related diseases is an emerging area of research that may provide new insights into the therapeutic potential of this compound 11-7082.

Méthodes De Synthèse

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 can be synthesized by reacting 3-bromobenzoyl chloride with 1-naphthylamine to form N~2~-(3-bromophenyl)-N~1~-1-naphthylamine. This compound is then reacted with phenylsulfonyl chloride and glycine to form this compound. The overall yield of this synthesis method is approximately 25%.

Applications De Recherche Scientifique

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. Inflammation is a key component of many diseases, and this compound 11-7082 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disorders, this compound 11-7082 has been shown to suppress the activity of immune cells that attack healthy tissues.

Propriétés

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3S/c25-19-10-7-11-20(16-19)27(31(29,30)21-12-2-1-3-13-21)17-24(28)26-23-15-6-9-18-8-4-5-14-22(18)23/h1-16H,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLVFTBHGDXGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.